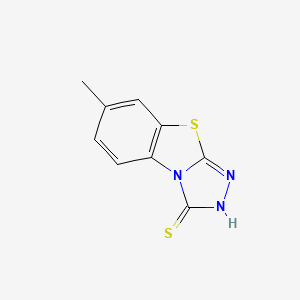
(1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include a triazole ring fused with a benzothiazole moiety. The presence of these rings imparts the compound with a range of biological activities, making it a valuable target for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with hydrazine derivatives, followed by cyclization with carbon disulfide. The reaction is usually carried out in the presence of a base such as potassium hydroxide, and the product is isolated through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: It has shown potential as an anti-tubercular agent and is being investigated for its anticancer properties.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl- involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. In the context of anticancer activity, the compound may interfere with cell division by targeting specific enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities.
Triazole: Another heterocyclic compound with a wide range of applications in medicinal chemistry.
Oxadiazole: Known for its antimicrobial and anticancer properties.
Uniqueness
What sets (1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl- apart from these similar compounds is its unique combination of the triazole and benzothiazole rings, which imparts a broader spectrum of biological activities and potential applications. This dual-ring structure enhances its ability to interact with multiple molecular targets, making it a versatile compound in scientific research.
Properties
CAS No. |
42438-69-7 |
|---|---|
Molecular Formula |
C9H7N3S2 |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
6-methyl-2H-[1,2,4]triazolo[3,4-b][1,3]benzothiazole-1-thione |
InChI |
InChI=1S/C9H7N3S2/c1-5-2-3-6-7(4-5)14-9-11-10-8(13)12(6)9/h2-4H,1H3,(H,10,13) |
InChI Key |
PNCWBLPFJAQSMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=S)NN=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


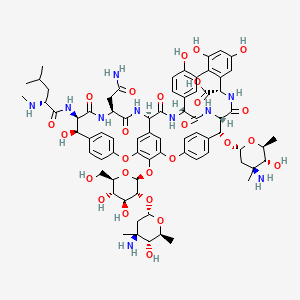
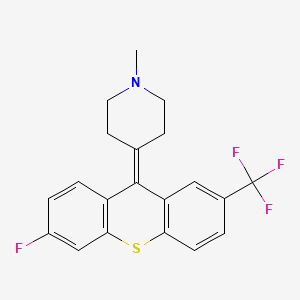
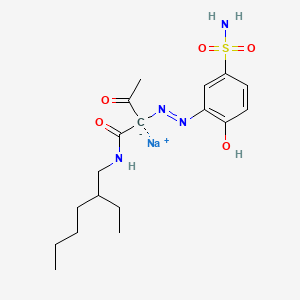
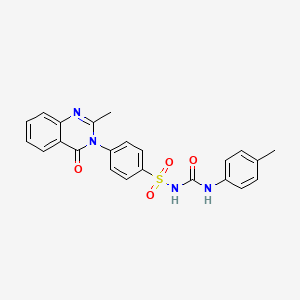
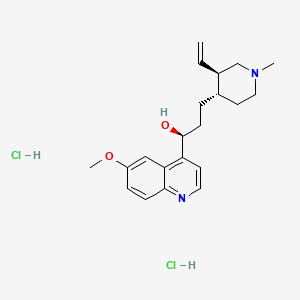
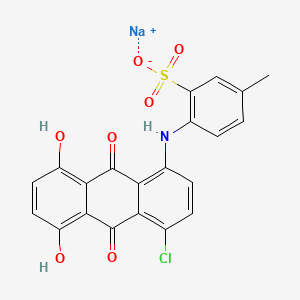
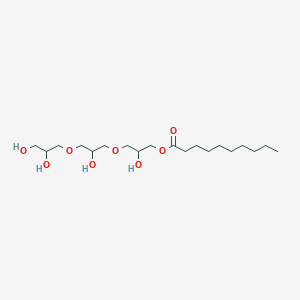
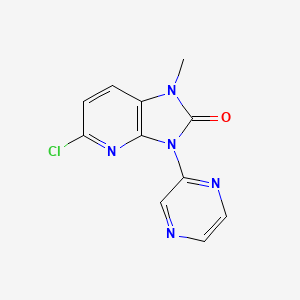
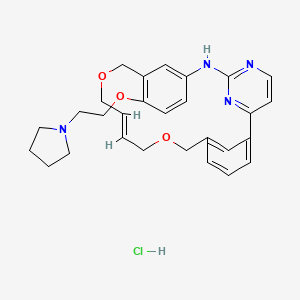
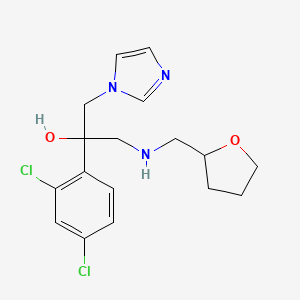
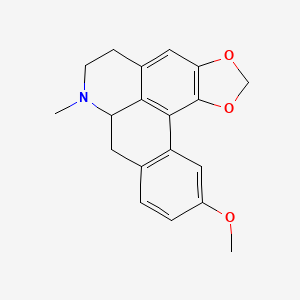
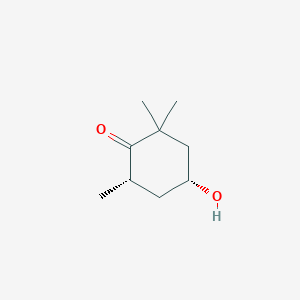
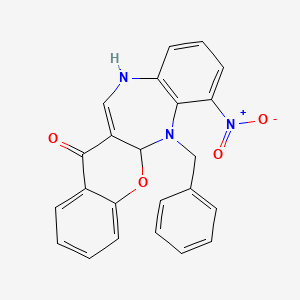
![13-ethyl-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12763235.png)
